molecular formula C20H20N2O2 B2974585 N-[4-(butan-2-yl)phenyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide CAS No. 744211-34-5

N-[4-(butan-2-yl)phenyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide

Cat. No.: B2974585
CAS No.: 744211-34-5
M. Wt: 320.392
InChI Key: PFUVAMLOMXSEIG-UHFFFAOYSA-N
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Description

N-[4-(Butan-2-yl)phenyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide is an acrylamide derivative featuring a cyano group at the α-position, a 3-hydroxyphenyl substituent at the β-position, and a 4-(butan-2-yl)phenylamide moiety.

  • Hydrogen-bonding capacity: The 3-hydroxyphenyl group enables hydrogen bond donation, enhancing interactions with target receptors .
  • Lipophilicity: The branched butan-2-yl chain contributes to moderate hydrophobicity, influencing membrane permeability.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-14(2)16-7-9-18(10-8-16)22-20(24)17(13-21)11-15-5-4-6-19(23)12-15/h4-12,14,23H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUVAMLOMXSEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(butan-2-yl)phenyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide, also known by its CAS number 744211-34-5, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C20H20N2O
  • Molecular Weight : 320.4 g/mol
  • Structure : The compound features a cyano group, hydroxyphenyl moiety, and a butan-2-yl substituent on the phenyl ring, contributing to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of cyano-based compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various fungi, including Fusarium oxysporum and Helminthosporium oryzae . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.

2. Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit kynureninase, an enzyme involved in tryptophan metabolism. Inhibitors of this enzyme are being researched for their potential in treating neurological disorders . The compound's structural analogs have demonstrated significant inhibitory effects with a K(i) value of 100 nM, indicating strong potency .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : By binding to active sites on enzymes such as kynureninase, the compound may alter metabolic pathways associated with neurodegeneration.
  • Antioxidant Properties : Compounds containing hydroxy groups can scavenge free radicals, potentially providing neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialPotential inhibition of Fusarium oxysporum and Helminthosporium oryzae
Enzyme InhibitionSignificant inhibition of kynureninase (K(i) = 100 nM)
AntioxidantHydroxy groups may contribute to free radical scavenging

Potential Therapeutic Applications

Given its biological activities, this compound may hold promise in:

  • Neurological Disorders : Due to its potential as a kynureninase inhibitor, it could be explored for treating conditions like Alzheimer's disease or depression.
  • Antifungal Treatments : Its antimicrobial properties suggest a role in developing antifungal agents.
  • Antioxidant Therapies : The compound's antioxidant potential could be leveraged in formulations aimed at reducing oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar acrylamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (R1/R2) logP Key Functional Groups
N-[4-(Butan-2-yl)phenyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide (Target) C20H20N2O2 320.39 R1: 3-hydroxyphenyl; R2: butan-2-yl ~2.5* Cyano, hydroxyl, branched alkyl
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide (Y510-3399) C12H13N3O 215.25 R1: 4-(dimethylamino)phenyl 1.36 Cyano, dimethylamino
(2E)-2-Cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide C18H13F3N2O3 362.30 R1: 2-hydroxy-3-methoxyphenyl; R2: CF3 N/A Cyano, hydroxyl, methoxy, trifluoromethyl
N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide C19H19ClFNO 331.81 R1: 4-isobutylphenyl; R2: Cl/F ~3.0* Halogens, branched alkyl
CHEM-5861528 (TRPA1 inhibitor) C20H22N4O3 366.42 R1: purinyl; R2: butan-2-yl ~1.8* Purine core, acetamide

*Estimated based on substituent contributions.

Key Observations:
  • Lipophilicity : The butan-2-yl group in the target compound confers higher logP than Y510-3399 but lower than the halogenated derivative .
  • Electronic Modulation: The trifluoromethyl group in enhances electron withdrawal, while the cyano group in the target compound offers moderate stabilization.

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